![molecular formula C22H17NO2SSn B14214753 2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole CAS No. 821799-30-8](/img/structure/B14214753.png)
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole is a chemical compound that belongs to the class of organotin compounds. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
The synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole typically involves the reaction of triphenyltin chloride with a thiazole derivative. One common method includes dissolving 1,8-dihydroxy-3-carboxyanthraquinone and sodium ethoxide in methanol, followed by the addition of triphenyltin chloride. The reaction mixture is stirred at room temperature for 12 hours, and the resulting product is recrystallized from methanol to obtain the desired compound .
Análisis De Reacciones Químicas
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole involves its interaction with molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing it to interact with various biomolecules. The compound’s organotin moiety also contributes to its biological activity by interacting with cellular components and disrupting normal cellular functions .
Comparación Con Compuestos Similares
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole can be compared with other similar compounds, such as:
Triphenyltin chloride: A precursor used in the synthesis of this compound.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the thiazole ring and the triphenylstannyl moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
821799-30-8 |
|---|---|
Fórmula molecular |
C22H17NO2SSn |
Peso molecular |
478.2 g/mol |
Nombre IUPAC |
triphenylstannyl 1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/3C6H5.C4H3NO2S.Sn/c3*1-2-4-6-5-3-1;6-4(7)3-5-1-2-8-3;/h3*1-5H;1-2H,(H,6,7);/q;;;;+1/p-1 |
Clave InChI |
HGEGUABBGAMBPJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B14214674.png)
![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
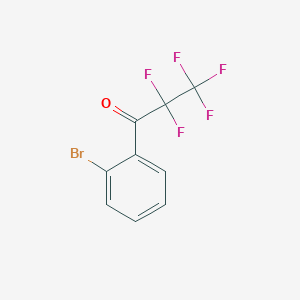
![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
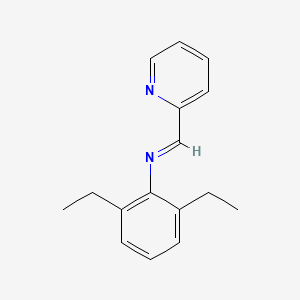
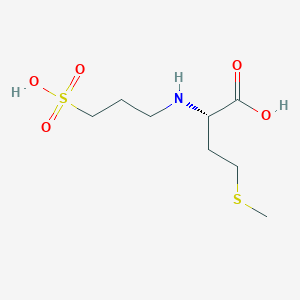
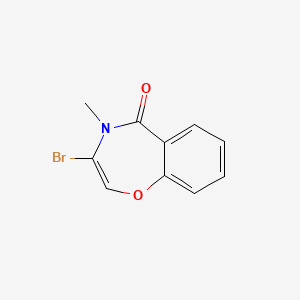
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
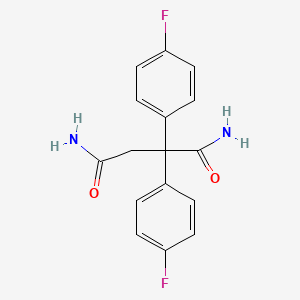
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
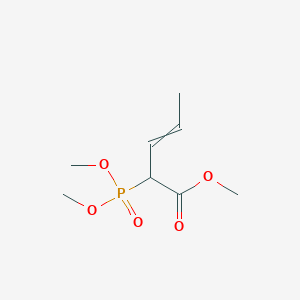
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
